
3,4-Dibromo-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-5-methylphenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of two bromine atoms and a methyl group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dibromo-5-methylphenol can be synthesized through the bromination of 5-methylphenol (also known as p-cresol). The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-5-methylphenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the phenol ring make it susceptible to further electrophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Substitution: Products include nitrated or sulfonated derivatives.
Oxidation: Quinones are formed as major products.
Reduction: The corresponding phenol is obtained.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: It is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research is being conducted on its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-5-methylphenol involves its interaction with various molecular targets. The bromine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. The hydroxyl group can form hydrogen bonds, influencing its biological activity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromo-5-methylphenol can be compared with other bromophenols such as:
- 2,4-Dibromophenol
- 3,5-Dibromophenol
- 2,6-Dibromophenol
Uniqueness
The unique combination of bromine atoms and a methyl group in this compound gives it distinct chemical properties, making it more reactive in certain reactions compared to its analogs
Eigenschaften
Molekularformel |
C7H6Br2O |
|---|---|
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
3,4-dibromo-5-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
InChI-Schlüssel |
ZXVKJGPNIAOMMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


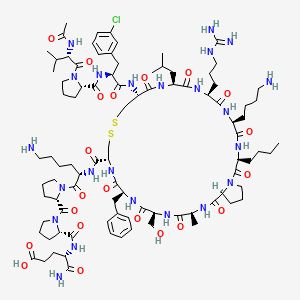

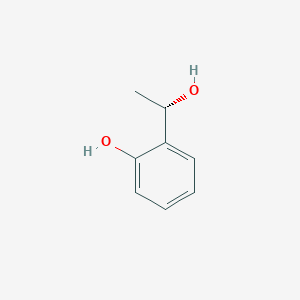
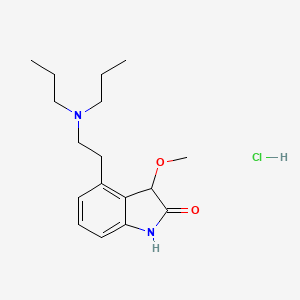

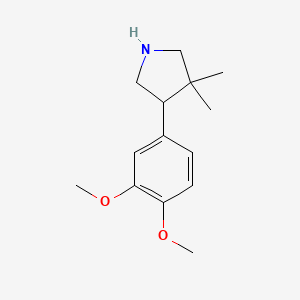

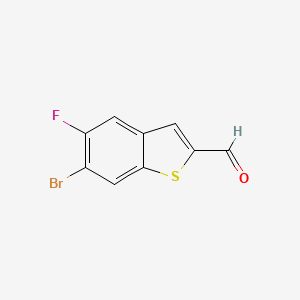
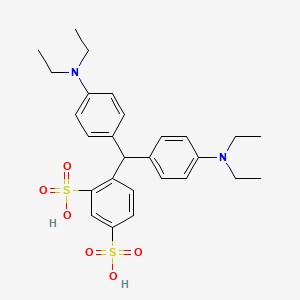
![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
![Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F](/img/structure/B13433167.png)
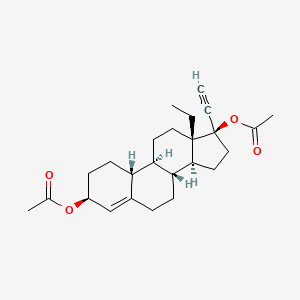

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)
